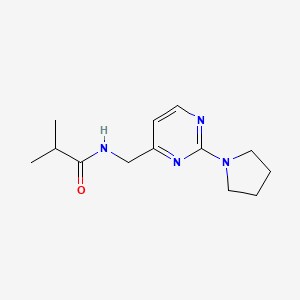

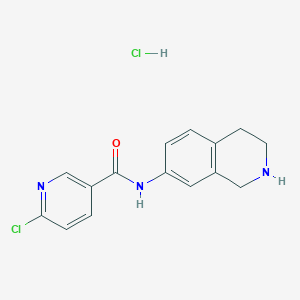

2-(2-Methoxyphenyl)-1-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “2-(2-Methoxyphenyl)-1-methylpiperazine” has been reported in the literature. For instance, the synthesis of “2-(2-methoxyphenyl)-1-azaazulene” was achieved by a Suzuki–Miyaura cross-coupling reaction between 2-chloro-1-azaazulene and 2-methoxyphenylboronic acid . Another study reported the synthesis of new derivatives of N-(2-methoxyphenyl)piperazine for their affinity toward serotonergic receptors .Aplicaciones Científicas De Investigación

1. ABCB1 Inhibition

Research by Colabufo et al. (2008) on 2-[(3-methoxyphenylethyl)phenoxy]-based compounds, including derivatives of N-4-methylpiperazine, revealed their potential in inhibiting ABCB1 activity. The study found that compounds with a four-carbon chain spacer displayed the best inhibitory activity, with N-4-methylpiperazine derivatives showing significant potency (Colabufo et al., 2008).

2. Antidepressant and Anxiolytic-Like Effects

Pytka et al. (2015) studied two phenylpiperazine derivatives, including 1-{2-[2-(2,6-dimethlphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazynine hydrochloride, for their antidepressant-like and anxiolytic-like properties. These compounds demonstrated significant activity as full 5-HT1A and 5-HT7 receptor antagonists, offering potential in treating depression and anxiety (Pytka et al., 2015).

3. Synthesis and Characterization

Power et al. (2014) synthesized and characterized methoxypiperamide (MEOP), a derivative of 4-methoxyphenyl(4-methylpiperazin-1-yl)methanone, among other compounds. The study included analysis via various methods, including NMR and mass spectrometry, and investigated the in vitro metabolism of these compounds (Power et al., 2014).

4. Bioactivities of Mannich Bases with Piperazines

Gul et al. (2019) explored new Mannich bases, including compounds with 1-(2-methoxyphenyl)piperazine, for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. The study identified compounds with significant potency and selectivity, highlighting potential applications in cancer treatment (Gul et al., 2019).

5. Muscarinic M2 Receptor Antagonists

Kozlowski et al. (2000) discovered compounds, including 4-methylpiperazine derivatives, as selective muscarinic M2 receptor antagonists. These compounds demonstrated high affinity at the human M2 receptor, indicating potential in treating disorders related to muscarinic receptors (Kozlowski et al., 2000).

Mecanismo De Acción

Target of Action

It is known that this compound is a key intermediate in the synthesis of urapidil , an important drug for the treatment of essential hypertension and hypertensive emergencies . Urapidil is an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .

Mode of Action

In the synthesis of urapidil, it undergoes an addition reaction with oxetane catalyzed by yb(otf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol .

Biochemical Pathways

Urapidil, for instance, is known to affect the α-adrenergic and 5HT-1A receptor pathways .

Pharmacokinetics

Related compounds have been studied for their pharmacokinetic properties . For instance, in a study of TB-Active Decoquinate Derivatives, the compounds showed improved kinetic solubilities compared to the parental compound and were metabolically stable in vitro . The maximum concentrations reached after oral administration were in the micromolar range, and the compounds had elimination half-lives of several hours .

Result of Action

As a precursor to urapidil, it may indirectly contribute to the effects of urapidil, which include lowering peripheral blood pressure and activating the 5ht-1a receptor .

Action Environment

It is known that the stability of related compounds, such as 2-methoxyphenyl isocyanate, under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-1-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-14-8-7-13-9-11(14)10-5-3-4-6-12(10)15-2/h3-6,11,13H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYELDQSXNPYCMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2,6-Dimethylmorpholino)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362426.png)

![1-(2-hydroxyethyl)-6-((2-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2362439.png)

![5-Butylsulfanyl-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2362442.png)

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2362443.png)

![3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2362447.png)